2-Deoxy-D-glucose-13C6 is a stable isotopic variant of 2-deoxy-D-glucose, a glucose analog that plays a significant role in metabolic studies and cancer research. This compound is particularly noted for its application in nuclear magnetic resonance spectroscopy and positron emission tomography, where it serves as a tracer in various biochemical pathways. The incorporation of carbon-13 isotopes allows for enhanced imaging and tracking of metabolic processes in vivo.
2-Deoxy-D-glucose-13C6 can be synthesized from D-glucal through various chemical processes, including haloalkoxylation and subsequent transformations that introduce the deoxy and isotopic modifications. The compound is commercially available from specialized suppliers of isotopically labeled compounds.
This compound is classified as a monosaccharide and is a derivative of D-glucose. It falls under the category of deoxy sugars, which are characterized by the absence of one hydroxyl group compared to their parent sugars.
The synthesis of 2-Deoxy-D-glucose-13C6 typically involves several key steps:
The synthesis can be achieved through various methods, including:
The molecular formula for 2-Deoxy-D-glucose-13C6 is C6H12O5, with six carbon atoms, twelve hydrogen atoms, and five oxygen atoms. The structure includes:
The specific isotopic labeling at the sixth carbon (C6) allows for distinct NMR signals that can be utilized in metabolic studies. The presence of carbon-13 enhances sensitivity in NMR spectroscopy, making it easier to track metabolic pathways involving this sugar.
2-Deoxy-D-glucose-13C6 participates in several important biochemical reactions:
The phosphorylation process has been studied using real-time NMR techniques, revealing kinetic parameters and enzyme specificity that are crucial for understanding its role in cancer metabolism and imaging.
The mechanism by which 2-Deoxy-D-glucose-13C6 exerts its effects involves:
Studies have shown that this compound can significantly reduce lactate production in cancer cells, indicating its potential as a therapeutic agent in metabolic reprogramming.
Relevant data from physicochemical analyses indicate that 2-Deoxy-D-glucose-13C6 maintains stability under physiological conditions, allowing for reliable applications in biological studies.
The synthesis of 2-Deoxy-D-glucose-¹³C₆ (2-DG-¹³C₆) leverages both chemical and enzymatic strategies to achieve uniform carbon-13 labeling. A prominent chemoenzymatic route begins with uniformly ¹³C-labeled D-glucose ([U-¹³C₆]-D-glucose), which undergoes selective protection followed by deoxygenation at the C2 position. The O-benzylation of glucose derivatives shields hydroxyl groups, after which regioselective deoxygenation is achieved via Barton-McCombie deoxygenation or radical dehalogenation of thiocarbonate intermediates [9]. Enzymatic phosphorylation is then employed using hexokinase to generate 2-deoxy-D-[U-¹³C₆]glucose-6-phosphate, mimicking the natural metabolic trapping mechanism of unlabeled 2-DG [7]. This approach capitalizes on enzymatic specificity to ensure stereochemical integrity while minimizing racemization.
Alternatively, glycosylation enzymes like glycosynthases facilitate the assembly of ¹³C-labeled glycans from uniformly labeled precursors. For instance, glucal derivatives (e.g., tri-O-acetyl-D-glucal-¹³C₆) serve as key intermediates. Hydroxylation of glucal using iodine/water or catalytic osmium tetroxide yields 2-deoxy-D-glucose-¹³C₆ with retention of configuration, though this requires meticulous control to avoid isotopic dilution [3] [9].
Table 1: Key Intermediates in Chemoenzymatic Synthesis
Intermediate | Role in Synthesis | Isotopic Purity Impact |
---|---|---|
[U-¹³C₆]-D-Glucose | Starting material for deoxygenation | Defines baseline ¹³C enrichment |
Tri-O-acetyl-D-glucal-¹³C₆ | Protected intermediate for hydroxylation | Susceptible to hydrolysis-induced dilution |
2-DG-6-phosphate-¹³C₆ | Enzymatically trapped product | Verifies metabolic relevance |
Three primary routes dominate 2-DG-¹³C₆ synthesis, each with trade-offs in scalability, cost, and isotopic fidelity:
Table 2: Synthetic Route Comparison for 2-DG-¹³C₆
Method | Overall Yield (%) | Isotopic Purity (%) | Cost (USD/g) | Scalability |
---|---|---|---|---|
Glucal Hydroxylation | 50–60 | 97–99 | 1,840–3,340 | Moderate (mg to g) |
Barton-McCombie | 70–75 | >98 | 1,075–1,840 | Limited (mg scale) |
Enzymatic | 40–50 | >99 | >3,340 | Low (mg scale) |
Economic factors heavily influence route selection. Chemical methods (Barton-McCombie) offer higher yields but require expensive ¹³C precursors ($1,840/g for 500 mg) [5]. Enzymatic routes, while superior in isotopic purity, incur costs from enzyme immobilization and ATP cofactors.
Rigorous characterization of 2-DG-¹³C₆ employs:
Table 3: Analytical Techniques for 2-DG-¹³C₆ Characterization
Technique | Key Parameters | Purpose | Sensitivity/LOD |
---|---|---|---|
HPLC-MS-MS | Luna NH₂ column; ACN/H₂O (83:17); MRM | Quantification in serum | LOD: 2.5 ng/mL |
¹³C NMR | 150 MHz; D₂O solvent; 28°C | Structural confirmation; anomer ratio | ~0.1 mM (in vivo) |
Isotope-Ratio MS | Combustion interface; ¹³C/¹²C ratios | Bulk isotopic enrichment | ±0.1‰ precision |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1